1-(5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. The compound's molecular formula is with a molecular weight of approximately 402.47 g/mol. It falls under the category of bipyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry and materials science .
The synthesis of 1-(5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone typically involves multi-step reactions that may include the following:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and time) are critical for optimizing yield and purity during synthesis .
The molecular structure of 1-(5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone can be represented using various chemical notation systems:
CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5
InChI=1S/C22H18N4O2S/c1-15(27)26-19(13-18(23-26)20-9-5-11-28-20)17-14-25(16-7-3-2-4-8-16)24-22(17)21-10-6-12-29-21/h2-12,14,19H,13H2,1H3
These notations provide insight into the arrangement of atoms within the molecule.
The compound's data includes:
The chemical behavior of 1-(5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone can include various types of reactions:
Technical details regarding these reactions can vary based on experimental setups and desired outcomes .
The mechanism of action for 1-(5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is primarily linked to its interactions with biological targets:
Data supporting these mechanisms often comes from in vitro studies evaluating cytotoxicity against various cancer cell lines.
The physical properties of 1-(5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone include:
Chemical properties encompass:
Relevant analyses often involve determining melting points and spectral data (e.g., NMR spectroscopy) to confirm structure and purity .
This compound has potential applications in several scientific fields:
Research continues to explore its full potential across these domains .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: